2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydroquinazolines. These compounds are characterized by their bicyclic structure, which includes a quinazoline ring fused with a saturated piperazine-like system. The presence of the amino group at the 5-position and a methyl substituent at the 2-position contributes to its chemical reactivity and biological activity.
Tetrahydroquinazolines can be synthesized from various precursors, including amino acids and aldehydes. The specific compound 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine can be derived from the reaction of substituted diarylidene cyclohexanones with guanidine derivatives under mild conditions, showcasing its synthetic versatility and potential for modification .
This compound is classified as an organic amine and a bicyclic heterocycle. Its structure allows it to participate in various chemical reactions, making it of interest in medicinal chemistry and organic synthesis.
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice (commonly DMF or ethanol). The use of protecting groups is also noted to enhance selectivity during synthesis .
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine participates in various chemical reactions:
Reactions often require specific catalysts (e.g., palladium) and may involve solvents like dimethyl sulfoxide or ethanol to facilitate product formation .
The mechanism of action for compounds like 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine often involves interactions with biological targets such as receptors or enzymes. In pharmacological studies:
Experimental studies indicate that analogs exhibit varying degrees of biological activity based on structural modifications, particularly at the phenyl moiety .
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine has applications in:
Multicomponent reactions (MCRs) represent a cornerstone for constructing the 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine core. These one-pot protocols enable rapid convergence of cyclohexanones, aldehydes, and amidine precursors into complex heterocycles with high atom economy. A solvent-free approach reacting cyclohexanone, thiophene-2-carboxaldehydes, and guanidine carbonate under basic conditions yields 65–80% substituted tetrahydroquinazolines [1]. The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. Key to success is optimizing reactant stoichiometry (1:2:1 ketone:aldehyde:guanidine), which maximizes yield while minimizing purification [1].
Table 1: MCR Strategies for Tetrahydroquinazoline Synthesis
Precursors | Conditions | Products | Yield (%) | Reference |
---|---|---|---|---|
Cyclohexanone, thiophene-2-carboxaldehyde, guanidine carbonate | Solvent-free, K₂CO₃, 80°C | 2-Amino-8-(aryl)-5,6,7,8-tetrahydroquinazolines | 65–80 | [1] |
Bis-benzylidene cyclohexanones, α-aminoamidines | Pyridine, 100°C, 24h | C2-protected tetrahydroquinazolines (Ms/Boc) | 47–80 | [4] |
Diaryliidencyclohexanones, guanidine HCl | NaH, DMF | 8-Arylidene-4-aryl-tetrahydroquinazolin-2-amines | 19–28 | [4] |
An alternative route employs α-aminoamidines as masked guanidine equivalents. Reacting N-Boc- or N-Ms-α-aminoamidines with bis-benzylidene cyclohexanones in pyridine at 100°C affords C2-protected tetrahydroquinazolines in 47–80% yields [4]. This method introduces versatile nitrogen-protecting groups (Boc or Ms) that enable downstream functionalization. For example, acidic deprotection of N-Boc derivatives releases the free C2-amino group for acylations or alkylations, expanding access to pharmacologically relevant analogues [4].
The chiral C5-amine center in 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine necessitates enantioselective synthesis for biological targeting. Racemic 5-amino precursors are typically resolved via Candida antarctica lipase B-mediated dynamic kinetic resolution (DKR). This biocatalyst enantioselectively acetylates the (R)-enantiomer of 8-hydroxy-5,6,7,8-tetrahydroquinoline, leaving the (S)-alcohol for Mitsunobu inversion or displacement to install the C5-amine [5]. The resulting chiral amines serve as precursors for stereochemically pure tetrahydroquinazolines.
Biological studies validate the significance of stereocontrol. In antiproliferative assays against ovarian carcinoma (A2780) cells, (R)-enantiomers of tetrahydroquinoline derivatives exhibit IC50 values up to 10-fold lower than their (S)-counterparts [5]. This divergence arises from enantioselective interactions with cellular targets like mitochondrial enzymes or chemokine receptors. For instance, (R)-5a induces G2/M cell cycle arrest and mitochondrial depolarization, whereas the (S)-enantiomer shows negligible effects at identical concentrations [5].
Table 2: Stereoselective Synthesis Approaches
Strategy | Key Reagents/Catalysts | Enantiomeric Excess (%) | Application | |
---|---|---|---|---|
Enzymatic DKR | Candida antarctica lipase B, vinyl acetate | >98 | Preparation of (R)-5-amino precursors | [5] |
Chiral Pool Synthesis | L-Prolinol derivatives | N/A | Tetrahydroquinoline-fused scaffolds | [8] |
Asymmetric Hydrogenation | Rh-DuPhos complexes | 90–95 | Saturated amine synthesis | [5] |
The tetrahydroquinazoline scaffold serves as a privileged N,N-bidentate ligand for transition metals. The ring nitrogen (N1) and C5-amino group coordinate metals like Pd(II), Cu(II), and Ru(II), forming chiral complexes that drive asymmetric catalysis. Computational models (DFT) reveal optimal metal-chelation angles of 85–92° between N1 and N5 atoms, facilitating stable octahedral or square-planar geometries [9]. Such complexes catalyze enantioselective hydrogenations and C–C couplings, though applications with 2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine remain exploratory.
Recent designs incorporate piperidine-3-carboxylic acid at C4, creating tridentate ligands. Molecular docking shows these derivatives bind protein targets like Mycobacterial dihydrofolate reductase (DHFR) via salt bridges (COO−⋯Arg⁺) and π-stacking (quinazoline⋯Phe) [9]. While catalytic uses are undeveloped, their structural versatility suggests promise as chiral auxiliaries.
Table 3: Ligand Architectures and Metal Coordination
Ligand Structure | Metal Ions | Coordination Mode | Application | |
---|---|---|---|---|
C4-Piperidine conjugates | Pd²⁺, Cu²⁺ | N,N,O-tridentate | Antitubercular agents | [9] |
8-Amino-tetrahydroquinolines | Ru²⁺ | N,N-bidentate | Asymmetric transfer hydrogenation | [5] |
Schiff base derivatives | Zn²⁺, Co²⁺ | N,O-chelates | Anticancer activity | [5] |
Sustainable synthesis dominates recent methodological advances. Solvent-free cyclocondensations of cyclohexanones, aldehydes, and guanidine carbonate eliminate volatile organic compounds (VOCs) while achieving 80% yields under basic catalysis (K₂CO₃) [1]. This method adheres to green metrics by reducing E-factors (kg waste/kg product) to <1.5 and enabling direct crystallization without chromatography.
Mechanochemical methods further enhance sustainability. Ball-milling N-Boc-α-aminoamidines with diarylidencyclohexanones in the presence of KF/Al₂O₃ delivers tetrahydroquinazolines in 70–85% yields within 2 hours, avoiding high-temperature pyrolysis [4]. Sonochemical activation using ionic liquids (e.g., [BMIM]Br) accelerates bis-chalcone formation – a key precursor for tetrahydroquinazolines – achieving 5-fold rate enhancement over conventional heating .
Table 4: Energy-Efficient Synthetic Methods
Technique | Conditions | Reaction Time | Yield (%) | Environmental Impact | |
---|---|---|---|---|---|
Solvent-free heating | K₂CO₃, 80°C, no solvent | 4–6 h | 65–80 | E-factor: 1.2–1.8 | [1] |
Mechanochemistry | KF/Al₂O₃, ball-milling, 30 Hz | 2 h | 70–85 | Solvent-free, low energy | [4] |
Sonication | [BMIM]Br, 40 kHz, 50°C | 20–40 min | 75–90 | 80% reduced energy input |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7